Cas no 1246820-39-2 (Diethyl 2-Ethyl-2-acetamidomalonate-d3)
Diethyl 2-Ethyl-2-acetamidomalonate-d3 Chemical and Physical Properties
Names and Identifiers
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- Diethyl 2-Ethyl-2-acetamidomalonate-d3
- (Acetlamino)ethyl-propanedioic Acid-d3 Diethyl Este
- 2-(Acetylamino)-2-ethylpropanedioic Acid-d3 1,3-Diethyl Ester
- Acetamidoethyl-d3-malonic Acid Diethyl Ester
- (Acetlamino)ethyl-propanedioic Acid-d3 Diethyl Ester
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- Inchi: 1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)
- InChI Key: SXHWNHBPUWKECF-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(NC(C)=O)(CC)C(OCC)=O
Computed Properties
- Exact Mass: 248.145
- Monoisotopic Mass: 248.145
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.7A^2
Diethyl 2-Ethyl-2-acetamidomalonate-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D444382-50mg |
Diethyl 2-Ethyl-2-acetamidomalonate-d3 |
1246820-39-2 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | D444382-500mg |
Diethyl 2-Ethyl-2-acetamidomalonate-d3 |
1246820-39-2 | 500mg |
$1326.00 | 2023-05-18 |
Diethyl 2-Ethyl-2-acetamidomalonate-d3 Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Diethyl 2-Ethyl-2-acetamidomalonate-d3
Diethyl 2-Ethyl-2-acetamidomalonate-d3: A Comprehensive Overview
Diethyl 2-Ethyl-2-acetamidomalonate-d3, with the CAS number 1246820-39-2, is a compound of significant interest in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various research domains. The "d3" designation indicates the presence of three deuterium atoms, which can be strategically incorporated into the molecule to study its behavior under specific conditions.
The molecular structure of Diethyl 2-Ethyl-2-acetamidomalonate-d3 comprises a malonate backbone with ethyl groups and an acetamide substituent. The malonate group, a derivative of malonic acid, is known for its versatility in organic synthesis. The ethyl groups provide steric bulk, while the acetamide group introduces hydrogen bonding capabilities, making this compound a valuable building block in synthetic chemistry.
Recent studies have highlighted the importance of isotopic labeling, such as deuterium incorporation, in understanding molecular dynamics and reaction mechanisms. By replacing three hydrogen atoms with deuterium (d3), researchers can track the movement and reactivity of specific sites within the molecule using advanced spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy. This has proven particularly useful in studying the stereochemistry and kinetics of reactions involving Diethyl 2-Ethyl-2-acetamidomalonate-d3.
In terms of applications, Diethyl 2-Ethyl-2-acetamidomalonate-d3 has been utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as an intermediate in these processes underscores its importance in modern drug discovery and development. Furthermore, the compound's ability to form stable complexes with metal ions has led to its exploration in coordination chemistry and catalysis.
The synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 typically involves multi-step reactions, often starting from readily available starting materials like ethyl acetoacetate or related compounds. The introduction of deuterium is carefully controlled to ensure isotopic purity, which is critical for accurate experimental results.
From a research perspective, recent advancements have focused on optimizing the synthesis routes for Diethyl 2-Ethyl-
In conclusion, Diethyl 2-Ethyl-
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